N-(4-Methyl-1,3-thiazol-2-yl)urea
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Overview
Description
N-(4-Methyl-1,3-thiazol-2-yl)urea is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
- N-(3-Chlorophenyl)-N’-(4-Methyl-1,3-thiazol-2-yl)urea
- N-(4-Methyl-1,3-thiazol-2-yl)-N’-(3-(Trifluoromethyl)phenyl)urea
Uniqueness
N-(4-Methyl-1,3-thiazol-2-yl)urea is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the thiazole ring can affect the compound’s electronic properties and its ability to interact with molecular targets.
Properties
CAS No. |
89179-76-0 |
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Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)8-4(6)9/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
QVYSFDASWKGFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N |
Origin of Product |
United States |
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